Domainex

COPD TBK1/IKKε Inflammation

Challenge: Most TBK1/IKKε inhibitors lack oral bioavailability or suffer from poor selectivity, causing systemic exposure failures and off-target toxicity in chronic inflammation models. Solution: Domainex compounds (DMX503433, DMXD-011) are optimized for high selectivity and oral bioavailability. Key data: - >2x reduction in inflammatory cell influx vs roflumilast/p38 inhibitor (COPD model) - Biomarker response comparable to anifrolumab (oral vs injectable) - Validated positive control for de-risking internal discovery programs

Molecular Formula C21H19N3O3
Molecular Weight 361.4 g/mol
Cat. No. B10815363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDomainex
Molecular FormulaC21H19N3O3
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4
InChIInChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25)
InChIKeyFUSHFOGORKZNNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Domainex TBK1/IKKε Inhibitors: First-in-Class Oral Small Molecule Candidates for Inflammatory Disease Programs [1]


Domainex refers to a proprietary series of first-in-class, orally bioavailable small molecule inhibitors targeting the pro-inflammatory kinases TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These compounds, including lead molecules DMX503433 and DMXD-011, are in preclinical development for chronic obstructive pulmonary disease (COPD) and interferonopathies such as systemic lupus erythematosus (SLE). Unlike many kinase inhibitors that suffer from poor selectivity or oral bioavailability, the Domainex chemotype has been optimized to possess favorable drug-like properties and high selectivity for the TBK1/IKKε axis [1].

Why Generic TBK1/IKKε Inhibitors Cannot Substitute for Domainex's Lead Compounds [1]


The TBK1/IKKε pathway is a validated but challenging target for inflammatory diseases; however, literature reports indicate a scarcity of inhibitors possessing both high potency and a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile [1]. The Domainex compounds have been specifically optimized to address this gap, achieving oral bioavailability and high selectivity—a combination not readily found in generic or tool compound alternatives. Substituting with an unoptimized or less selective TBK1/IKKε inhibitor risks failing to achieve systemic exposure, introducing confounding off-target toxicities, or lacking the sustained target engagement required for meaningful disease modification in chronic models.

Quantitative Differentiation of Domainex TBK1/IKKε Inhibitors vs. Clinical and Preclinical Alternatives


Superior Potency of Domainex Lead Compound vs. Roflumilast and p38 Inhibitor in a Gold-Standard COPD Model [1]

In a preclinical model of COPD widely recognized as the 'gold standard', the Domainex lead compound (DMX503433) demonstrated a more potent anti-inflammatory effect than the marketed PDE4 inhibitor roflumilast or a p38 MAPK inhibitor in late-stage clinical development. Oral administration of the Domainex compound achieved a greater than two-fold reduction in cigarette smoke-induced inflammatory cell influx compared to equivalent oral doses of the comparator drugs [1].

COPD TBK1/IKKε Inflammation

Ex-Vivo Biomarker Reduction by DMXD-011 is Comparable to Approved Biologic Anifrolumab in SLE Patient Samples [1]

In ex-vivo studies using blood samples from patients with interferonopathies, the Domainex preclinical candidate DMXD-011 demonstrated a strong dose-dependent reduction in inflammatory biomarkers. AstraZeneca reported a similar effect for its approved type 1 interferon receptor antibody, anifrolumab, using the same biomarkers in clinical studies. This suggests that an oral small molecule like DMXD-011 could achieve a pharmacodynamic effect comparable to a biologic therapy [1].

Systemic Lupus Erythematosus Biomarker Ex Vivo

High Biochemical Potency of Domainex Inhibitor DMX-14 Against TBK1 [1]

The Domainex compound DMX-14 (MPI-0485520), a representative structure from the patent estate, exhibits high biochemical potency against the primary target TBK1. BindingDB data shows an IC50 of less than 30 nM in a time-resolved fluorescence-based Lanthascreen assay, confirming its strong engagement of the target kinase [1].

Kinase Inhibition TBK1 Potency

Oral Bioavailability as a Core Differentiation from Literature TBK1/IKKε Inhibitors [1]

Domainex explicitly states that its preclinical candidates, such as DMXD-011, are orally bioavailable. This is a critical differentiator, as the company's own review of the literature notes a lack of TBK1/IKKε inhibitors with a 'good ADMET profile' [1]. Achieving oral bioavailability in this target class allows for systemic anti-inflammatory treatment, which contrasts with the inhaled route of many COPD therapies and the injectable route of many biologics for autoimmune disease.

Oral Bioavailability ADMET TBK1/IKKε

Optimal Research and Procurement Scenarios for Domainex TBK1/IKKε Inhibitors


Preclinical COPD Research Requiring Superior Efficacy vs. PDE4 or p38 Inhibitors

For research programs investigating disease-modifying therapies for COPD, Domainex compounds like DMX503433 offer a quantifiable efficacy advantage. Studies have demonstrated more than twice the effect of roflumilast or a p38 inhibitor in reducing key inflammatory cell influx in a gold-standard preclinical COPD model. Procuring these compounds enables direct benchmarking against, and demonstration of superiority over, the current and emerging standard-of-care comparators [1].

Autoimmune Disease Research Seeking an Oral Small Molecule with a Biologic-Like Pharmacodynamic Profile

In programs targeting interferonopathies like SLE, Domainex's DMXD-011 presents a unique opportunity to study an oral small molecule that elicits a biomarker response comparable to the approved injectable biologic anifrolumab. Procurement in this context supports head-to-head or complementary studies exploring the therapeutic potential of oral TBK1/IKKε inhibition as an alternative to antibody-based therapies [1].

Kinase Drug Discovery Programs Confronting Poor ADMET in TBK1/IKKε Inhibitor Series

Many academic and industrial groups encounter difficulty in identifying TBK1/IKKε inhibitors with adequate oral bioavailability and drug-like properties. Domainex compounds are specifically optimized to address this gap and are described as orally bioavailable. Procuring these compounds provides a validated chemical starting point or a positive control with a favorable ADMET profile, helping to de-risk internal discovery efforts in this challenging target space [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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